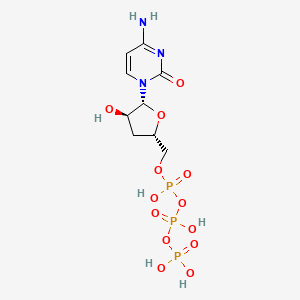

3'-Deoxy-cytidine-5'-triphosphate

Description

Properties

CAS No. |

69383-05-7 |

|---|---|

Molecular Formula |

C9H16N3O13P3 |

Molecular Weight |

467.16 g/mol |

IUPAC Name |

[[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O13P3/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 |

InChI Key |

CHKFLBOLYREYDO-SHYZEUOFSA-N |

SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

3'-dCTP 3'-deoxycytidine 5'-triphosphate 3'-deoxycytidine triphosphate |

Origin of Product |

United States |

Scientific Research Applications

3'-Deoxy-cytidine-5'-triphosphate (ddhCTP) is an important nucleotide analogue with significant applications in scientific research, particularly in virology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and various applications in detail, supported by data tables and case studies.

Synthesis of this compound

The synthesis of ddhCTP involves several chemical transformations that facilitate its production on a gram scale. A robust method has been developed utilizing a 2'-silyl ether protection strategy, allowing for selective synthesis and purification of the triphosphate form. This method has been detailed in various studies, highlighting the scalability and efficiency of the synthesis process .

Table 1: Synthesis Overview

| Step | Description | Yield |

|---|---|---|

| 1 | Protection of 2' hydroxyl group | High |

| 2 | Phosphorylation to triphosphate | Moderate |

| 3 | Purification via chromatography | High |

Antiviral Research

The primary application of ddhCTP lies in its antiviral properties. It has been shown to inhibit the replication of several viruses by targeting their polymerases. The development of prodrugs that enhance the intracellular levels of ddhCTP has opened new avenues for antiviral therapy.

Case Study: Prodrug Development

A recent study synthesized a phosphoramidate prodrug of ddhCTP that significantly increased its efficacy against Zika and West Nile viruses in cell cultures while maintaining low toxicity to host cells . This prodrug approach represents a promising strategy for enhancing the therapeutic potential of nucleotide analogues.

Cancer Research

In addition to its antiviral applications, ddhCTP is being explored for its potential in cancer research. Its ability to interfere with nucleic acid synthesis may provide a pathway for developing novel anticancer therapies.

Case Study: Inhibition of Tumor Growth

Research indicates that compounds similar to ddhCTP can inhibit tumor cell proliferation by inducing apoptosis through mechanisms involving caspase activation . These findings suggest that further exploration into the use of ddhCTP analogues could yield effective cancer treatments.

Metabolomic Studies

Recent studies have identified ddhC (the parent compound) as significant in the activation of pyrimidine pathways during viral infections. This suggests that measuring levels of ddhCTP could serve as a biomarker for disease severity and therapeutic response in viral infections .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between 3'-dCTP and related nucleotides:

*Inferred from analogous 3'-dUTP .

Key Observations :

- 3'-Deoxy vs. 2'-Deoxy Modifications : Unlike dCTP, which is a natural DNA building block, 3'-dCTP lacks the 3'-OH required for polymerase-mediated elongation, similar to chain-terminating agents like AZT-TP .

- C5 Modifications : Compounds like 5-hydroxymethyl-dCTP alter epigenetic markers (e.g., 5hmC in DNA) without blocking replication, contrasting with 3'-dCTP's chain termination .

- Enzyme Specificity : 3'-dCTP may compete with CTP in enzymatic reactions. CTP synthetase, which converts UTP to CTP, is inhibited by analogs like 3-deazauridine triphosphate (Ki = 5.3 µM) , suggesting that 3'-dCTP could similarly disrupt nucleotide metabolism.

Preparation Methods

Phosphoramidite-Based Solid-Phase Synthesis

The phosphoramidite approach is widely employed for nucleotide synthesis. For 3'-dCTP, this method begins with the protection of the 5'-hydroxyl group of 3'-deoxycytidine using dimethoxytrityl (DMT) chloride. Subsequent phosphorylation at the 5'-position involves reacting the protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in anhydrous acetonitrile. After oxidation with iodine/water, the triphosphate moiety is introduced via a Ludwig–Eckstein reaction using pyrophosphate and N-methylimidazole as catalysts.

Key Reaction Parameters

| Parameter | Value/Reagent | Role |

|---|---|---|

| Protecting Group | DMT chloride | 5'-OH protection |

| Phosphorylation | 2-cyanoethyl phosphoramidite | 5'-phosphorylation |

| Oxidizing Agent | Iodine/water | Phosphite to phosphate conversion |

| Triphosphate Source | Pyrophosphate | Triphosphate group addition |

This method yields 3'-dCTP with ≥95% purity after anion-exchange chromatography. However, scalability is limited by the need for multiple protection/deprotection steps and low overall yields (~30%).

Enzymatic Synthesis Using Nucleotidyltransferases

CMP-KDO Synthetase-Catalyzed Triphosphorylation

Cytidine 5'-triphosphate:cytidine 5'-monophosphate-3-deoxy-D-manno-octulosonate cytidylyltransferase (CMP-KDO synthetase) has been repurposed for 3'-dCTP synthesis. The enzyme catalyzes the transfer of a cytidylyl group from CTP to 3'-deoxycytidine monophosphate (3'-dCMP), forming 3'-dCTP.

Optimized Reaction Conditions

-

Buffer : Tris-acetate (pH 9.5), 200 mM

-

Substrates : 3'-dCMP (0.2 mM), CTP (1.0 mM)

-

Cofactor : Mg²⁺ (10 mM)

-

Temperature : 30°C

-

Enzyme Concentration : 0.01–0.05 U/mL

Under these conditions, the reaction achieves a V<sub>max</sub> of 3.8 × 10⁻⁴ mol·min⁻¹·mg⁻¹ and a K<sub>m</sub> of 2.0 × 10⁻⁴ M for CTP. UTP and dCTP serve as alternate substrates but with reduced efficiency (K<sub>m</sub> = 8.8 × 10⁻⁴ M and 3.4 × 10⁻⁴ M, respectively).

Viperin-Mediated Triphosphorylation

Recent advances have leveraged viperin, a radical S-adenosylmethionine (SAM) enzyme, to convert 3'-deoxycytidine into 3'-dCTP via a radical-mediated mechanism. This one-step process avoids protection/deprotection steps and operates under mild conditions (pH 7.4, 37°C). However, viperin requires SAM and a reducing agent (e.g., dithiothreitol) for activity, complicating purification.

Chemoenzymatic Hybrid Approaches

Palladium-Catalyzed Carboxyamidation Followed by Triphosphorylation

A hybrid strategy modifies 5-iodocytidine via palladium(0)-catalyzed carboxyamidation before triphosphorylation. The iodinated nucleoside reacts with benzylamine in the presence of Pd(PPh₃)₄ and CO gas, yielding 5-(N-benzylcarboxamide)-3'-deoxycytidine. Subsequent triphosphorylation using the Ludwig–Eckstein method produces the modified 3'-dCTP analog with 85% purity after HPLC.

Advantages :

-

Tolerates diverse amine substrates for functionalization.

-

Avoids harsh acidic/basic conditions.

Limitations :

| Property | Value |

|---|---|

| Purity | ≥95% (AX-HPLC) |

| Concentration | 100 mM (Li⁺ salt) |

| Extinction Coefficient | 9,100 L·mol⁻¹·cm⁻¹ at 271 nm |

| Storage | -20°C or below in H₂O |

This commercial route utilizes large-scale enzymatic synthesis, though proprietary details remain undisclosed.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Chemical Synthesis | 30–40 | ≥95 | Low | High |

| Enzymatic (CMP-KDO) | 60–70 | 90–95 | Moderate | Moderate |

| Chemoenzymatic | 50–60 | 85–90 | High | High |

| Commercial Synthesis | N/A | ≥95 | High | Variable |

Q & A

Basic Research Questions

Q. How is 3'-Deoxy-cytidine-5'-triphosphate synthesized and purified for research use?

- Methodology : Synthesis typically involves reacting 3'-deoxycytidine with phosphorus oxychloride (POCl₃) under inert conditions, followed by sequential addition of tributylammonium pyrophosphate and tributylamine. Purification is achieved via high-performance liquid chromatography (HPLC) using gradients of triethylammonium bicarbonate or acetate. Structural confirmation employs electrospray ionization-mass spectrometry (ESI-MS) in negative ion mode .

Q. What analytical methods confirm the structural integrity of this compound post-synthesis?

- Key Techniques :

- ESI-MS : Validates molecular mass and purity (e.g., ThermoFinnigan LCQ Deca XP system) .

- HPLC with MonoQ Columns : Monitors reaction progress and ensures separation from unreacted precursors .

- NMR Spectroscopy (implied): Used in analogous studies for verifying sugar and base modifications .

Q. What safety protocols are essential when handling this compound?

- Recommendations :

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .

- Work in a fume hood when handling volatile reagents (e.g., POCl₃) .

- Store at -20°C in anhydrous conditions to prevent hydrolysis .

Q. What are the primary research applications of this compound in molecular biology?

- Applications :

- DNA Probe Labeling : Modified dNTPs are incorporated via terminal deoxynucleotidyl transferase (TdT) for electrochemical hybridization assays .

- Reverse Transcriptase Assays : Used as a substrate to study viral polymerase activity .

- Polymerase Specificity Studies : Evaluates enzyme fidelity with modified nucleotides .

Advanced Research Questions

Q. How do researchers assess the inhibitory effects of this compound on RNA polymerases?

- Methodology :

- Competitive Inhibition Assays : Measure incorporation of radiolabeled UTP in the presence of the analog. Calculate inhibition constants (Ki) using Lineweaver-Burk plots (e.g., Ki = 2.0 μM for RNA Pol I/II) .

- Chromatin/Nuclear Systems : Test template-dependent RNA synthesis in isolated nuclei to avoid confounding effects on poly(rA) synthesis .

Q. How to optimize PCR conditions when incorporating this compound analogs?

- Optimization Strategies :

- Polymerase Selection : Use engineered enzymes (e.g., Therminator DNA polymerase) tolerant of 3'-modifications .

- Mg²⁺ Adjustment : Increase Mg²⁺ concentration (up to 6 mM) to stabilize primer-template binding .

- Thermal Cycling : Reduce extension temperatures (e.g., 55°C) to accommodate slower incorporation rates .

Q. How can researchers resolve contradictory data on the enzymatic incorporation efficiency of modified this compound analogs?

- Troubleshooting :

- Template Design : Use homopolymeric sequences (e.g., poly(dA)) to minimize sequence bias .

- Kinetic Analysis : Perform pre-steady-state experiments to distinguish between binding (Kd) and catalytic (kpol) efficiency .

- Cross-Validation : Compare results across multiple polymerases (e.g., Taq vs. Klenow fragment) .

Q. How to design experiments using this compound for studying DNA-protein interactions?

- Experimental Design :

- Probe Labeling : Incorporate biotinylated or fluorophore-conjugated analogs via TdT for pull-down assays .

- Electrochemical Detection : Use horseradish peroxidase (HRP)-linked streptavidin to quantify binding events .

- Microscale Thermophoresis (MST) : Measure binding affinities with fluorescently labeled DNA-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.